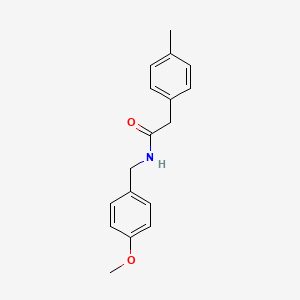
4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as ACMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. ACMP is a pyrazolone derivative that has been synthesized through various methods and has shown promising results in different scientific studies.
Mécanisme D'action
The mechanism of action of ACMP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent suppression of prostaglandin synthesis. Additionally, ACMP has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ACMP has been shown to exert significant effects on various biochemical and physiological processes. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines, in animal models. Additionally, ACMP has been shown to possess analgesic and antipyretic effects, which may be attributed to its ability to inhibit COX-2. Furthermore, ACMP has been shown to possess antioxidant properties, which may have therapeutic implications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ACMP has several advantages for lab experiments, including its relatively simple synthesis, high purity, and potential applications in various scientific fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for the study of ACMP. One potential direction is the investigation of its potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of novel derivatives of ACMP may lead to the development of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ACMP has been accomplished through several methods, including the reaction of 4-chloroacetophenone with aniline and ethyl acetoacetate, followed by a cyclization reaction. Another method involves the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the reaction with aniline and ethyl acetoacetate. These methods have been optimized to obtain high yields of ACMP with high purity.
Applications De Recherche Scientifique
ACMP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, ACMP has been shown to possess antioxidant properties, which may have therapeutic implications in the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-(phenyliminomethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-12-16(11-19-14-5-3-2-4-6-14)17(22)21(20-12)15-9-7-13(18)8-10-15/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERMGJHOKULIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

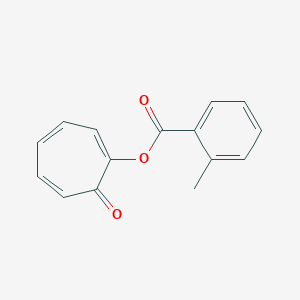
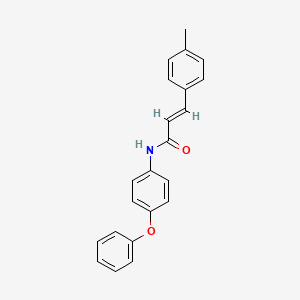
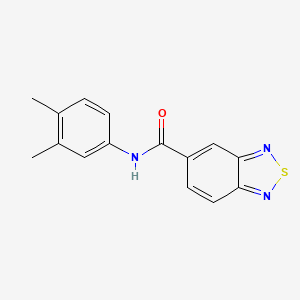
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
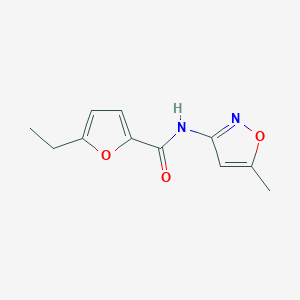
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
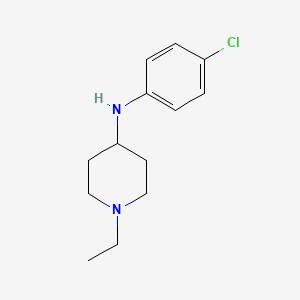

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
